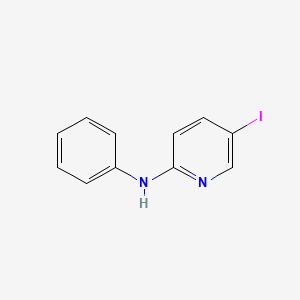
5-iodo-N-phenylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-N-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9IN2. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 5-position and a phenyl group at the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-phenylpyridin-2-amine typically involves the iodination of N-phenylpyridin-2-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
化学反应分析
Types of Reactions
5-Iodo-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-N-phenylpyridin-2-amine, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biaryl derivative .
科学研究应用
5-Iodo-N-phenylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in organic electronics and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 5-iodo-N-phenylpyridin-2-amine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and iodine-substituted structure. These interactions can modulate biological pathways, leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
5-Phenylpyridin-2-amine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
5-Bromo-N-phenylpyridin-2-amine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness
The presence of the iodine atom in 5-iodo-N-phenylpyridin-2-amine makes it unique compared to its analogs. Iodine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct pharmacological properties .
属性
分子式 |
C11H9IN2 |
|---|---|
分子量 |
296.11 g/mol |
IUPAC 名称 |
5-iodo-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9IN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14) |
InChI 键 |
AAHXJVKYQLSSLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


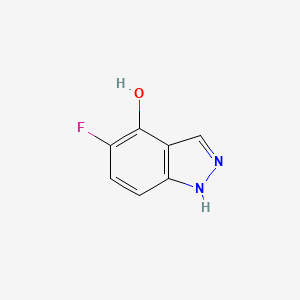
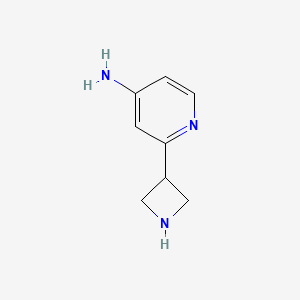
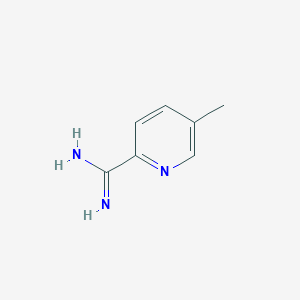
![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B13004028.png)

![N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13004041.png)

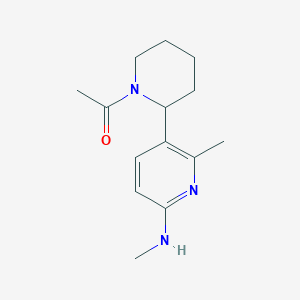
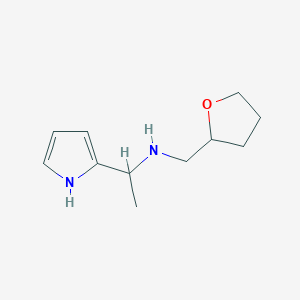
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
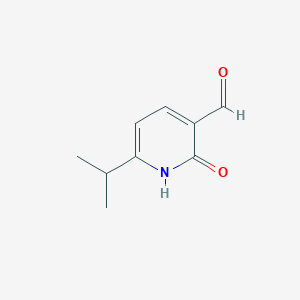
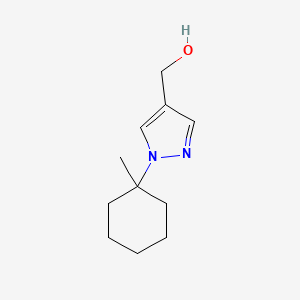
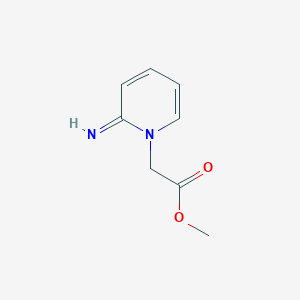
![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)
